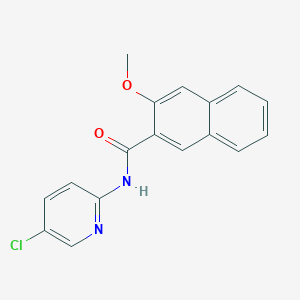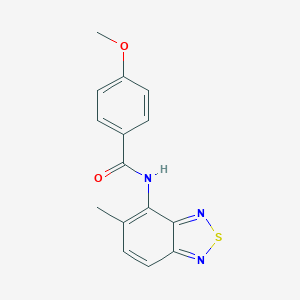![molecular formula C20H23N3O2 B317370 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B317370.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in many biologically active molecules, and an acetamide group, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise as an antibacterial and anticancer agent with mild cytotoxicity.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the formation of multinucleated tartrate-resistant acid phosphatase-positive cells from bone marrow-derived macrophages, which is crucial in osteoclast differentiation . This inhibition is achieved without cytotoxic effects, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound also inhibits osteoclast differentiation and has similar biological activities.
N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds have been evaluated for their antibacterial and anticancer activities.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide stands out due to its specific inhibition of osteoclast differentiation without cytotoxic effects, making it a unique candidate for further research in bone-related diseases .
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)22-11-13-23(14-12-22)19-9-7-18(8-10-19)21-20(25)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,25) |
Clave InChI |
NKXDGOWDFKXFGK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(diethylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B317295.png)

![Ethyl 2-{[5-(3-bromophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317297.png)

![3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B317299.png)
![ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317301.png)
![(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B317302.png)
![Methyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B317304.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![1-(4-Ethylphenyl)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B317306.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317313.png)
